3-(1-Hydroxycyclobutyl)propiolic acid
Description
3-(1-Hydroxycyclobutyl)propiolic acid is a propiolic acid derivative featuring a cyclobutyl ring substituted with a hydroxyl group at the 1-position. The compound combines a strained cyclobutane ring with a terminal alkyne and carboxylic acid group, making it a versatile intermediate in organic synthesis. Its structural uniqueness arises from the interplay between the hydroxyl group’s polarity, the cyclobutyl ring’s steric strain, and the reactivity of the propiolic acid moiety.
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-(1-hydroxycyclobutyl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O3/c8-6(9)2-5-7(10)3-1-4-7/h10H,1,3-4H2,(H,8,9) |
InChI Key |
ALECWXADAFDQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclobutyl)propiolic acid typically involves the reaction of cyclobutyl derivatives with propiolic acid under specific conditions. One common method is the hydroxylation of cyclobutyl compounds followed by the introduction of the propiolic acid group through a series of chemical reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness. The scalability of the synthesis process is crucial for meeting the demands of various industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxycyclobutyl)propiolic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The propiolic acid moiety can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction of the propiolic acid moiety can produce cyclobutyl alkenes or alkanes.
Scientific Research Applications
3-(1-Hydroxycyclobutyl)propiolic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxycyclobutyl)propiolic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propiolic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, making the compound of interest for further research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Propiolic acid derivatives vary widely based on substituents. Key analogs include:
Key Observations:
- Cyclobutyl vs. Cyclohexyl: describes 3-(1-hydroxycyclohexyl)propiolic acid, which forms spirobutyrolactone upon reduction.
- Hydroxyl Group Impact : The hydroxyl group introduces polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents but necessitate protection during synthetic steps (e.g., silylation or acetylation) .
Decarboxylative Coupling:
- Aryl and alkenyl propiolic acids (e.g., 3-(cyclohexenyl)propiolic acid) undergo Ag(I)-catalyzed decarboxylative coupling with α-keto acids in high yields (up to 94%) .
- Alkyl propiolic acids are unreactive under similar conditions, suggesting that the cyclobutyl group’s strain might mitigate this limitation, though direct evidence is lacking.
Amidation Reactions:
- Substituent electronic effects are critical. For example, 3-(4-formylphenyl)propiolic acid yields 37% in amidation, whereas electron-neutral aryl analogs yield >75% .
Physicochemical Properties
- Acidity : Propiolic acids generally have lower pKa values (~1–2) than carboxylic acids due to alkyne electron-withdrawing effects. The hydroxyl group may further lower the pKa via intramolecular hydrogen bonding.
- Solubility: The hydroxyl group enhances water solubility compared to non-polar analogs like 3-phenylpropiolic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
